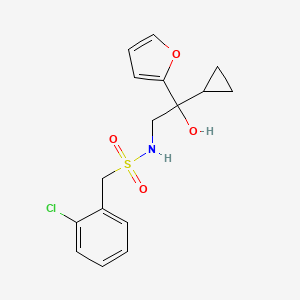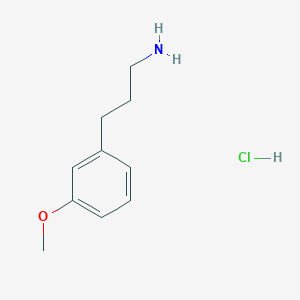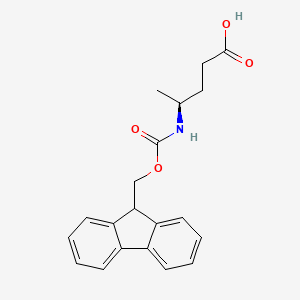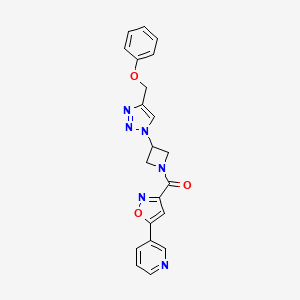
1-(2-chlorophenyl)-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO4S and its molecular weight is 355.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformational Analysis and Biological Activity
- Methanesulfonanilides, such as derivatives of N-(2,5-Dichlorophenyl)methanesulfonamide, demonstrate a specific conformation where the N—H bond aligns syn to certain chloro groups and anti to others. This arrangement affects the molecule's geometry, including bond and torsion angles, potentially influencing its biological interactions. The availability of the amide H atom to receptor molecules, positioned on one side of the benzene ring while the methanesulfonyl group lies on the opposite, is a critical feature for its biological activity. This spatial arrangement facilitates the molecule's interaction with biological receptors, making it crucial for understanding its pharmacological potential (Gowda, Foro, & Fuess, 2007).
Molecular Packing and Hydrogen Bonding
- The packing of molecules in the crystal structure of these compounds is often determined by hydrogen bonding patterns. For instance, N—H⋯O and N—H⋯Cl hydrogen bonds can lead to the formation of chain-like structures in the crystal. Understanding these interactions is fundamental for predicting the compound's solubility, stability, and reactivity in various solvents, which is crucial for its application in different fields, including pharmaceuticals and materials science (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Synthetic Applications
Synthetic Applications in Organic Chemistry
- Derivatives of this compound have been used in complex chemical reactions, demonstrating the versatility of these molecules in organic synthesis. For example, they have been involved in phosphine-catalyzed enantioselective constructions and hydrolysis reactions to produce various organic compounds. These synthetic applications highlight the compound's role as a building block in creating complex molecular structures with potential applications in drug development and material science (Jiang, Shi, & Shi, 2008).
Molecular Interaction and Assembly
- Studies have also shown how these compounds interact at a molecular level to form larger structures. For example, sulfonamides can form dimers or more complex assemblies through hydrogen bonding and other non-covalent interactions. These interactions are crucial for understanding the compound's behavior in different environments and can be exploited in designing advanced materials with specific properties (Sterkhova, Moskalik, & Shainyan, 2014).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c17-14-5-2-1-4-12(14)10-23(20,21)18-11-16(19,13-7-8-13)15-6-3-9-22-15/h1-6,9,13,18-19H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEMNKZMDFIZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2803127.png)

![N-(Cyclopropylmethyl)-N-[(6-methylpyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2803130.png)

![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide](/img/structure/B2803133.png)



![N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2803141.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine](/img/structure/B2803143.png)

![4-chlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2803148.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)